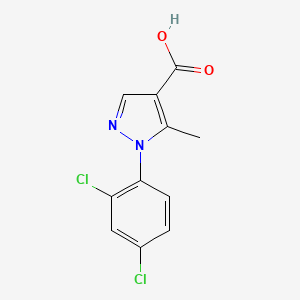

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

説明

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a 2,4-dichlorophenyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 4-position of the pyrazole ring. This structural configuration confers distinct physicochemical properties, including moderate lipophilicity (due to the dichlorophenyl group) and acidic functionality (from the carboxylic acid), which enhance its utility in pharmaceutical and agrochemical synthesis. The compound is marketed as a building block for research and development, with commercial availability noted in 50 mg to 500 mg quantities (priced from €376 to €1,440) .

特性

IUPAC Name |

1-(2,4-dichlorophenyl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMZMKUIXYWQBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926266-50-4 | |

| Record name | 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by the introduction of the carboxylic acid group through various synthetic routes. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

化学反応の分析

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, highlighting that modifications on the pyrazole ring can enhance anti-inflammatory properties while reducing side effects associated with traditional NSAIDs .

Agricultural Chemistry

This compound has also been studied for its herbicidal properties. The presence of the dichlorophenyl moiety enhances its effectiveness against various weed species, making it a candidate for developing new herbicides.

Case Study : Research conducted by agricultural scientists demonstrated that formulations containing 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid showed significant efficacy in controlling broadleaf weeds in cereal crops. The study concluded that this compound could be integrated into integrated pest management strategies .

Biochemical Applications

In biochemical research, this compound is utilized as a tool to study specific enzyme pathways due to its ability to selectively inhibit certain enzymes involved in metabolic processes.

Case Study : A publication in Biochemical Pharmacology reported that this compound effectively inhibited a specific kinase involved in cancer cell proliferation, suggesting potential applications in cancer therapy .

Data Table: Summary of Applications

作用機序

The mechanism of action of 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

類似化合物との比較

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogues:

*Calculated using atomic masses.

Key Structural and Functional Differences

- Substituent Position and Electronic Effects: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to mono-chlorinated (e.g., 4-ClPh in ) or non-halogenated analogues (e.g., diphenylpyrazole in ). This improves membrane permeability but may reduce aqueous solubility. Carboxylic Acid vs. Carboxamide: The target compound’s carboxylic acid group (pKa ~2–4) facilitates salt formation for improved solubility, whereas carboxamide derivatives (e.g., AM251 ) exhibit enhanced receptor-binding affinity due to hydrogen-bonding capabilities.

- Heterocyclic Additions: Analogues with fused rings (e.g., quinoline in or thiazole in ) demonstrate increased molecular complexity and weight, which may limit bioavailability but enhance target specificity.

生物活性

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole class, characterized by its unique molecular structure that includes a dichlorophenyl group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial activities.

- IUPAC Name: 1-(2,4-dichlorophenyl)-5-methylpyrazole-4-carboxylic acid

- Molecular Formula: C11H8Cl2N2O2

- Molecular Weight: 271.10 g/mol

- CAS Number: 926266-50-4

The biological activity of 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in inflammatory processes. The compound's mechanism of action is still under investigation, but initial studies suggest it may modulate pathways related to cyclooxygenase (COX) inhibition, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Activity

Several studies have evaluated the anti-inflammatory properties of this compound. For instance, it has been shown to inhibit COX-2 activity effectively, with IC50 values comparable to established NSAIDs like celecoxib .

Table 1: COX-2 Inhibition Potency

| Compound | IC50 (μmol) |

|---|---|

| 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against various bacterial strains. In vitro studies reveal significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Potential

Emerging research indicates that this compound may exhibit anticancer properties. Preliminary studies on cell lines have shown that it can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic effects of various pyrazole derivatives found that 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid significantly reduced cell viability in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values reported at approximately 20 μM for both cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the dichlorophenyl group and the carboxylic acid moiety are critical for its anti-inflammatory and antimicrobial activities. SAR studies suggest that modifications to these groups can enhance or diminish biological efficacy .

Q & A

Q. What is the standard protocol for synthesizing 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid?

The synthesis involves a two-step process:

Cyclocondensation : React 2,4-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in ethanol and toluene. The mixture is stirred for 18 hours at room temperature to form the hydrazone intermediate.

Hydrolysis and Purification : Add para-toluenesulfonic acid to the reaction mixture, followed by distillation of the ternary azeotrope (water, ethanol, toluene). Reflux the remaining solution, then hydrolyze with KOH in methanol. Acidify the product with HCl to pH 1.5 to precipitate the carboxylic acid. Crystallization from acetic acid yields pure crystals suitable for X-ray analysis .

Q. Which spectroscopic and structural characterization techniques are most effective for this compound?

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and pyrazole ring vibrations .

- NMR : and NMR confirm substituent positions and methyl group integration. For example, methyl protons typically resonate at δ 2.3–2.5 ppm .

- X-ray Crystallography : Resolves molecular geometry, dihedral angles between aromatic rings (e.g., 58.42° between dichlorophenyl and pyrazole rings), and hydrogen bonding networks (e.g., O–H···O interactions stabilizing the crystal lattice) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key optimization strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance cyclocondensation efficiency.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate hydrazone formation.

- Crystallization Control : Slow evaporation of acetic acid solutions minimizes impurities and enhances crystal quality .

- Reaction Monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction times dynamically.

Q. How do computational methods (e.g., DFT) support experimental structural data?

- Geometry Optimization : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict bond lengths and angles that align with X-ray data (e.g., C–C bond deviations < 0.02 Å) .

- Electronic Structure Analysis : Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic regions, guiding derivatization strategies .

- Spectroscopic Simulation : TD-DFT predicts UV-Vis absorption spectra, aiding assignment of experimental λmax values .

Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?

- Cross-Validation : Compare IR/NMR predictions from DFT with experimental data. Discrepancies in carbonyl stretching frequencies may arise from solvent effects not modeled computationally.

- Conformational Sampling : Use molecular dynamics (MD) simulations to assess rotational barriers of substituents, which may explain split NMR peaks .

- Crystallographic Refinement : Re-analyze X-ray data with higher-order parameters (e.g., anisotropic displacement) to resolve ambiguities in bond lengths .

Q. What are the key considerations in designing derivatives for structure-activity relationship (SAR) studies?

- Substituent Positioning : Introduce electron-withdrawing groups (e.g., –NO₂) at the 2,4-dichlorophenyl ring to modulate electronic effects on bioactivity .

- Bioisosteric Replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to enhance metabolic stability while retaining hydrogen-bonding capacity .

- Crystallographic Insights : Leverage X-ray data to design derivatives that maintain critical π-π stacking interactions (e.g., centroid-centroid distances ~3.8 Å between pyrazole and aryl rings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。